molecular formula C8H12O2 B13068576 3-(2,2-Dimethylcyclopropyl)-3-oxopropanal

3-(2,2-Dimethylcyclopropyl)-3-oxopropanal

Cat. No.: B13068576
M. Wt: 140.18 g/mol
InChI Key: FGOCOSBFTFOEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Dimethylcyclopropyl)-3-oxopropanal is an organic compound characterized by a cyclopropyl ring substituted with two methyl groups and an oxo group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylcyclopropyl)-3-oxopropanal typically involves the use of cyclopropyl derivatives and aldehyde precursors. One common method includes the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a suitable aldehyde under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of catalysts such as dimethyl amino pyridine (DMAP) to facilitate the rearrangement of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylcyclopropyl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,2-Dimethylcyclopropyl)-3-oxopropanal has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2,2-Dimethylcyclopropyl)-3-oxopropanal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its derivatives have been shown to inhibit enzymes involved in plant metabolism, leading to herbicidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of biologically active compounds highlight its importance in research and industry.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-(2,2-dimethylcyclopropyl)-3-oxopropanal

InChI

InChI=1S/C8H12O2/c1-8(2)5-6(8)7(10)3-4-9/h4,6H,3,5H2,1-2H3

InChI Key

FGOCOSBFTFOEAH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(=O)CC=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.